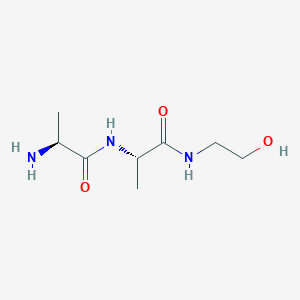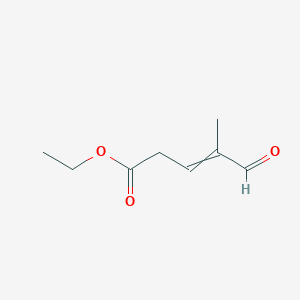
Ethyl 4-methyl-5-oxopent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-5-oxopent-3-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from the condensation of ethyl alcohol and 4-methyl-5-oxopent-3-enoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a conjugated enone system, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-5-oxopent-3-enoate can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl acetate with methyl vinyl ketone, followed by acid-catalyzed dehydration to form the enone system. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated esters or alcohols.
Substitution: Formation of amides or secondary esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-5-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyridines and pyrroles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-5-oxopent-3-enoate involves its reactivity at the enone and ester functional groups. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states through resonance.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-5-oxopent-3-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester groups, but ethyl acetoacetate lacks the conjugated enone system, making it less reactive in certain types of reactions.
Methyl vinyl ketone: This compound shares the enone system but lacks the ester functionality, limiting its versatility in esterification reactions.
Ethyl 3-oxobutanoate: Similar in structure but with a simpler ketone group, making it less reactive in Michael additions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
61597-95-3 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 4-methyl-5-oxopent-3-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)5-4-7(2)6-9/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
XFZJEHVYGDYGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
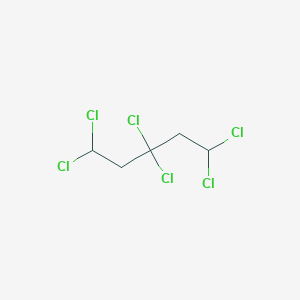

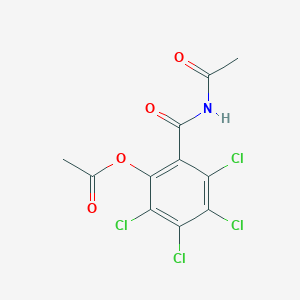
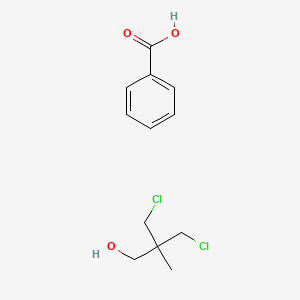
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)

![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
